1-tert-butyl-1H-pyrazol-3-amine
Overview
Description
1-tert-butyl-1H-pyrazol-3-amine is a chemical compound belonging to the pyrazole family. It has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications . The compound is characterized by its tert-butyl group attached to the nitrogen atom of the pyrazole ring, which imparts unique chemical properties.
Biochemical Analysis
Biochemical Properties
1-tert-butyl-1H-pyrazol-3-amine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with NADPH-dependent reductase, which catalyzes the reduction of a wide variety of carbonyl compounds, including quinones and prostaglandins . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which facilitate the binding of this compound to the active sites of these enzymes.
Cellular Effects
This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of calcium/calmodulin-dependent protein kinase type II subunit gamma, which plays a crucial role in cell signaling . Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its interaction. For instance, it binds to the active sites of enzymes through hydrogen bonding and hydrophobic interactions, leading to enzyme inhibition or activation . These interactions can result in changes in gene expression and subsequent cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under normal laboratory conditions, but its degradation products can have different biochemical activities . Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to cause sustained changes in cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enzyme modulation and improved cellular function. At high doses, it can cause toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into different metabolites. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . The compound’s metabolic pathways are essential for understanding its overall biochemical effects and potential therapeutic applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . The compound’s transport and distribution are critical for its biochemical activity and effectiveness in various biological contexts.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . This localization is essential for its interaction with biomolecules and its overall biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-tert-butyl-1H-pyrazol-3-amine can be synthesized through various methods. One efficient approach involves a one-pot two-step synthesis starting from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde. This method involves a solvent-free condensation/reduction reaction sequence . Another method includes the use of palladium-catalyzed four-component coupling of a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of heterogeneous catalysts, such as Amberlyst-70, has been reported to offer eco-friendly attributes and operational simplicity .
Chemical Reactions Analysis
Types of Reactions: 1-tert-butyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom of the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Corresponding pyrazole oxides.
Reduction: Secondary amines.
Substitution: Substituted pyrazoles with various functional groups.
Scientific Research Applications
1-tert-butyl-1H-pyrazol-3-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic systems.
Biology: Investigated for its potential as a bioactive molecule with various physiological activities.
Medicine: Explored for its therapeutic potential in drug discovery.
Industry: Utilized in the production of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 1-tert-butyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-tert-butyl-1H-pyrazol-3-amine can be compared with other similar compounds, such as:
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: Similar in structure but with different substituents, leading to varied chemical properties and applications.
1-tert-butyl-3-(3-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: A related compound with a fused pyrimidine ring, exhibiting different biological activities.
The uniqueness of this compound lies in its specific tert-butyl substitution, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-tert-butylpyrazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-7(2,3)10-5-4-6(8)9-10/h4-5H,1-3H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLQPUERRGYFDSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=CC(=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20529066 | |
Record name | 1-tert-Butyl-1H-pyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20529066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1152980-49-8 | |
Record name | 1-tert-Butyl-1H-pyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20529066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-tert-butyl-1H-pyrazol-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.